(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate
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Overview
Description
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups on the propanoate backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate typically involves the protection of amino groups using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
Starting Material: The synthesis begins with (S)-2,3-diaminopropanoic acid.
Protection Step: The amino groups are protected by reacting with Boc-Cl in an organic solvent like dichloromethane, in the presence of a base.
Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the reagents and solvents.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc groups can be replaced by other protecting groups or functional groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Produces (S)-2,3-diaminopropanoic acid and tert-butanol.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Produces (S)-2,3-bis((tert-butoxycarbonyl)amino)propanol.
Scientific Research Applications
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate involves its ability to act as a protecting group for amino acids and peptides. The Boc groups protect the amino groups from unwanted reactions during synthesis. The ester group can be hydrolyzed or reduced to introduce new functional groups or to deprotect the amino groups, allowing for further modifications.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2,3-diaminopropanoate: Lacks the Boc protecting groups.
(S)-Methyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
(S)-Ethyl 2,3-bis((benzyloxycarbonyl)amino)propanoate: Uses benzyloxycarbonyl (Cbz) protecting groups instead of Boc.
Uniqueness
(S)-Ethyl 2,3-bis((tert-butoxycarbonyl)amino)propanoate is unique due to its dual Boc protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial.
Properties
IUPAC Name |
ethyl (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-8-21-11(18)10(17-13(20)23-15(5,6)7)9-16-12(19)22-14(2,3)4/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKREOIUWTWNN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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